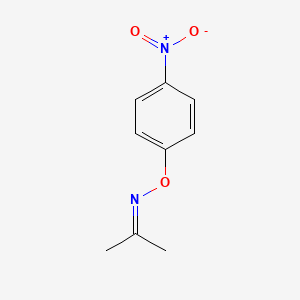

N-(4-nitrophenoxy)propan-2-imine

Description

N-(4-Nitrophenoxy)propan-2-imine is an organic compound characterized by a propan-2-imine backbone (CH3-C=N-CH3) attached to a 4-nitrophenoxy group. The 4-nitrophenoxy substituent introduces electron-withdrawing effects, which may influence the compound’s stability, solubility, and reactivity. While direct experimental data on this compound are sparse in the provided evidence, its structural analogs offer insights into its behavior and applications .

Properties

IUPAC Name |

N-(4-nitrophenoxy)propan-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-7(2)10-14-9-5-3-8(4-6-9)11(12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJAJPXYAHTSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC1=CC=C(C=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-nitrophenoxy)propan-2-imine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitrophenoxy group that can participate in various biochemical interactions. The presence of the imine functional group enhances its reactivity, making it a candidate for diverse biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting its function and leading to apoptosis in cancer cells .

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Several studies have reported its effectiveness against bacterial strains, suggesting a potential role as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Radioprotective Effects : Some derivatives related to this compound have demonstrated protective effects against radiation-induced damage in cellular models .

Data Table: Biological Activities and IC50 Values

| Biological Activity | Model System | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 | |

| Anticancer (breast cancer) | MCF-7 cells | 15 | |

| Radioprotective | MOLT-4 lymphoblastic leukemia cells | 30 |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition at concentrations as low as 25 µM, indicating its potential as a broad-spectrum antimicrobial agent. -

Cancer Cell Proliferation :

In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. Flow cytometry analysis confirmed that the mechanism involved apoptosis induction. -

Radioprotection :

Research on radioprotective effects showed that pretreatment with this compound significantly improved cell survival rates in MOLT-4 cells exposed to gamma radiation. The compound's IC50 for radioprotection was determined to be 30 µM, highlighting its potential utility in mitigating radiation damage .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share key structural motifs with N-(4-nitrophenoxy)propan-2-imine:

Key Observations :

- Imine vs.

- Aromatic Substituents: The single 4-nitrophenoxy group in the target compound contrasts with dual nitroaromatic moieties in the ethanamine derivative, likely reducing steric hindrance and altering electronic properties .

- Heterocyclic vs. Linear Backbone: Thiazol-imine derivatives (e.g., ) exhibit rigid heterocyclic cores, which may improve thermal stability but reduce solubility in nonpolar solvents compared to the target compound’s linear structure .

Physicochemical Properties

While explicit data for this compound are unavailable, inferences can be drawn from analogs:

- Solubility : The nitro group and imine likely render the compound polar, favoring solubility in aprotic solvents (e.g., DMSO, acetone). Thiazol-imine derivatives, with sulfur-containing rings, may exhibit higher polarity but lower solubility in organic phases .

- Stability: Imines are prone to hydrolysis under acidic conditions. The electron-withdrawing nitro group may stabilize the imine via resonance, delaying degradation compared to non-nitrated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.